1-(3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-fluorobenzyl)urea
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Description
1-(3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-fluorobenzyl)urea is a useful research compound. Its molecular formula is C22H26FN3O3 and its molecular weight is 399.466. The purity is usually 95%.
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Scientific Research Applications
Photodegradation Studies : Research into related chemical structures, such as 1,3-dimethyl-1-(2-(3-fluorobenzylthio)-1,3,4-thiadiazol-5-yl)urea, has explored photodegradation processes, which are significant for understanding environmental persistence and transformation of chemicals. Studies on photoproducts and their characterizations can provide insights into the degradation pathways and environmental fate of similar compounds (Moorman, Findak, & Ku, 1985).
Neuropharmacology : Compounds with structures similar to the one inquired about have been studied for their effects on neuroreceptor mechanisms, specifically their potential to modulate compulsive behaviors through receptor antagonism. This line of research highlights the relevance of such compounds in developing treatments for disorders with a compulsive component, suggesting potential applications in neuropharmacology and behavioral sciences (Piccoli et al., 2012).
Organocatalysis and Chemical Synthesis : The catalytic applications of related compounds in synthesizing cyclic amines with chiral centers have been explored, demonstrating their potential in organic synthesis, particularly in producing pharmacophores with significant medicinal chemistry applications (Li, Lin, & Du, 2019).
Material Science and Polymer Chemistry : The synthesis and characterization of polyureas based on related chemical structures have been investigated, highlighting their potential applications in creating novel materials with specific physical properties. Such research underlines the importance of these compounds in developing new polymeric materials with potential industrial and technological applications (Mallakpour & Raheno, 2003).
Pharmaceutical Chemistry : The structural features of related compounds have been examined for their activity as neuropeptide S antagonists, showcasing the critical role of urea functionality in antagonist activity. This suggests the potential utility of such compounds in drug development for targeting specific receptors (Zhang, Gilmour, Navarro, & Runyon, 2008).
properties
IUPAC Name |
1-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-3-[(4-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3/c1-4-11-26-18-10-9-17(12-19(18)29-14-22(2,3)20(26)27)25-21(28)24-13-15-5-7-16(23)8-6-15/h5-10,12H,4,11,13-14H2,1-3H3,(H2,24,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAGXIKTWYNRFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F)OCC(C1=O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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